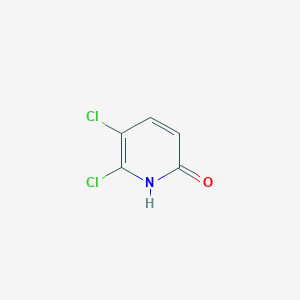

2,3-Dichloro-6-hydroxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,6-dichloro-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO/c6-3-1-2-4(9)8-5(3)7/h1-2H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIZWANSOFTWATG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24525-63-1 | |

| Record name | 2,3-Dichloro-6-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dichloro-6-hydroxypyridine

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of 2,3-dichloro-6-hydroxypyridine. This valuable heterocyclic compound serves as a crucial building block in the development of novel pharmaceutical and agrochemical agents. This document details two robust synthetic pathways and outlines the analytical techniques essential for structural verification and purity assessment.

Introduction

This compound, a substituted pyridinone, possesses a unique arrangement of functional groups that makes it an attractive intermediate for further chemical modification. The presence of two chlorine atoms and a hydroxyl group on the pyridine ring offers multiple reaction sites for nucleophilic substitution, cross-coupling reactions, and derivatization. Understanding the efficient synthesis and thorough characterization of this molecule is paramount for its successful application in research and development.

This guide will explore two principal synthetic strategies: the direct chlorination of 2,6-dihydroxypyridine and a multi-step approach commencing with the chlorination of 2,6-dichloropyridine. Each method carries its own set of advantages and challenges, which will be discussed in detail to aid in the selection of the most appropriate route for a given application. Furthermore, a comprehensive analysis of the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) is presented to ensure unambiguous identification and quality control of the final product.

Synthetic Pathways

The synthesis of this compound can be approached from different starting materials and reaction sequences. Below are two well-established methods, each with its own strategic considerations.

Method 1: Direct Chlorination of 2,6-Dihydroxypyridine

This approach is a more direct route to the target molecule, leveraging the reactivity of the pyridinone ring towards electrophilic chlorination. The choice of chlorinating agent is critical to control the regioselectivity and extent of chlorination. Phosphorus oxychloride (POCl₃) is a commonly employed and effective reagent for such transformations.[1][2]

Causality Behind Experimental Choices:

-

Starting Material: 2,6-Dihydroxypyridine is a commercially available and relatively inexpensive starting material. Its tautomeric nature (existing in both dihydroxy and pyridinone forms) influences its reactivity.

-

Chlorinating Agent: Phosphorus oxychloride is a powerful chlorinating and dehydrating agent. It is particularly effective for converting hydroxyl groups on heterocyclic rings to chlorine atoms.[1][2] The reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

-

Reaction Conditions: The reaction is typically performed at elevated temperatures to overcome the activation energy of the chlorination process. The use of a sealed reactor may be necessary to prevent the loss of volatile reagents and to maintain the desired reaction pressure.[1][2] A base, such as pyridine or N,N-dimethylaniline, is often added to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation.[2]

Experimental Protocol: Chlorination of 2,6-Dihydroxypyridine

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. The glassware must be thoroughly dried to prevent the decomposition of phosphorus oxychloride.

-

Reagent Addition: To the flask, add 2,6-dihydroxypyridine (1 equivalent). Carefully add phosphorus oxychloride (2-3 equivalents) dropwise at room temperature with vigorous stirring. An optional tertiary amine base like pyridine (1 equivalent) can be added.[2]

-

Reaction: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. This will quench the excess phosphorus oxychloride.

-

Neutralization and Isolation: Neutralize the acidic solution with a suitable base, such as sodium carbonate or sodium hydroxide, until a precipitate forms. Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with cold water and dry it under a vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Method 2: Multi-step Synthesis from 2,6-Dichloropyridine

This alternative pathway involves the initial chlorination of 2,6-dichloropyridine to form 2,3,6-trichloropyridine, followed by a selective reaction to introduce the hydroxyl group at the 6-position.

Causality Behind Experimental Choices:

-

Starting Material: 2,6-Dichloropyridine is a readily available starting material.

-

Chlorination: The chlorination of 2,6-dichloropyridine to 2,3,6-trichloropyridine can be achieved using chlorine gas in the presence of a Lewis acid catalyst such as ferric chloride or aluminum chloride.[3][4][5]

-

Hydrolysis/Dechlorination: The subsequent conversion of 2,3,6-trichloropyridine to this compound can be accomplished through selective hydrolysis or a dechlorination reaction. A patent describes a process involving saponification with sodium hydroxide followed by a dechlorination step.[6] This selective reaction is crucial for obtaining the desired product.

Experimental Protocol: Synthesis from 2,6-Dichloropyridine

Step 1: Synthesis of 2,3,6-Trichloropyridine

-

Reaction Setup: In a suitable reactor, combine 2,6-dichloropyridine and a Lewis acid catalyst (e.g., FeCl₃).[4][5]

-

Chlorination: Heat the mixture and bubble chlorine gas through the reaction mixture.[3][4] Monitor the reaction by Gas Chromatography (GC) until the desired conversion is achieved.

-

Purification: The resulting 2,3,6-trichloropyridine can be purified by distillation under reduced pressure.[5]

Step 2: Synthesis of this compound

-

Saponification: React 2,3,6-trichloropyridine with a solution of sodium hydroxide in an autoclave at elevated temperatures to form the sodium salt of 3,6-dichloro-2-hydroxypyridine.[6]

-

Dechlorination/Hydrolysis: The intermediate from the saponification step is then subjected to a dechlorination or hydrolysis reaction to yield this compound.[6] The specific conditions for this step are often proprietary and detailed in patent literature.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by acidification, followed by filtration and recrystallization.

Visualization of Synthetic Workflows

Caption: Synthetic routes to this compound.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are fundamental for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.8 | Doublet (d) | ~8-9 |

| H-5 | ~7.0 | Doublet (d) | ~8-9 |

Note: Chemical shifts are predictive and can vary based on the solvent and instrument used.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information about the number and chemical environment of the carbon atoms.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (C-Cl) | ~148 |

| C-3 (C-Cl) | ~125 |

| C-4 (C-H) | ~140 |

| C-5 (C-H) | ~115 |

| C-6 (C-OH) | ~160 |

Note: Chemical shifts are predictive and can vary based on the solvent and instrument used.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be used. For ¹³C NMR, a proton-decoupled experiment is standard.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200-3400 | Broad |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C=O stretch (pyridinone) | 1640-1680 | Strong |

| C=C/C=N stretch (aromatic ring) | 1550-1600 | Medium-Strong |

| C-Cl stretch | 700-850 | Strong |

Experimental Protocol: FTIR Data Acquisition

-

Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder. Alternatively, analyze the sample as a thin film or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Expected Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z corresponding to the molecular weight of this compound (C₅H₃Cl₂NO). The isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) will be characteristic, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1.

-

Key Fragments: Fragmentation may involve the loss of chlorine (M-Cl)⁺, carbon monoxide (M-CO)⁺, or other characteristic fragments.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method (e.g., direct insertion probe or GC-MS).

-

Ionization: Use Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualization of Characterization Workflow

Sources

- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. EP2687510A1 - Method for preparing 2,3-dichloropyridine - Google Patents [patents.google.com]

- 4. Preparation method of 2,3-dichloropyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. 2,3,6-TRICHLOROPYRIDINE | 6515-09-9 [chemicalbook.com]

- 6. CN104529880A - Synthesis method of 2,3-dichloropyridine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Dichloro-6-hydroxypyridine

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 2,3-Dichloro-6-hydroxypyridine, a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. This document elucidates the compound's structural characteristics, including its crucial tautomeric equilibrium, and details its core physical and spectral properties. Furthermore, it offers field-proven experimental protocols for purity and pKa determination, an overview of its synthesis and reactivity, and essential safety information. The synthesis of accurate data with practical methodology aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the effective application and study of this compound.

Molecular Identity and Tautomerism

This compound is a distinct chemical entity whose properties are fundamentally governed by its structure. A critical aspect of its chemistry is the prototropic tautomerism between the hydroxy-pyridine form (enol) and the pyridinone form (keto/amide). This equilibrium is highly sensitive to the solvent environment; the hydroxy form may be favored in the gas phase or nonpolar solvents, while the pyridinone form typically predominates in polar solvents and the solid state due to favorable intermolecular hydrogen bonding and a strong C=O bond.[1][2][3][4][5] This duality is essential for understanding its reactivity, spectral characteristics, and biological interactions.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Synonym / Tautomer | 5,6-Dichloropyridin-2(1H)-one | - |

| CAS Number | 6515-38-4 (for the related 3,5,6-trichloro-2-pyridinol) | [6] |

| Molecular Formula | C₅H₃Cl₂NO | [7] |

| Molecular Weight | 163.99 g/mol | [7] |

| InChI Key | BIZWANSOFTWATG-UHFFFAOYSA-N | - |

Core Physicochemical Properties

The utility of this compound in research and development is directly linked to its quantitative physicochemical parameters. These properties influence its solubility, membrane permeability, and formulation characteristics.

| Property | Value | Comments and Significance |

| Melting Point | Data not readily available. | The melting point for the related isomer, 2-chloro-3-hydroxypyridine, is 170-172 °C.[8] A high melting point is generally expected due to the potential for strong hydrogen bonding in the crystal lattice of the pyridinone tautomer. |

| Boiling Point | Data not readily available. | High boiling point is expected due to polarity and molecular weight. Thermal decomposition may occur prior to boiling at atmospheric pressure. |

| Water Solubility | Likely sparingly soluble. | The pyridine nitrogen and hydroxyl/amide groups can participate in hydrogen bonding with water, but the dichlorinated aromatic ring is hydrophobic. Solubility is expected to be pH-dependent. |

| pKa | Data not readily available. | The acidity of the O-H (or N-H) proton is a critical parameter. The presence of two electron-withdrawing chlorine atoms would be expected to lower the pKa (increase acidity) compared to unsubstituted 2-hydroxypyridine. |

| LogP (XlogP3) | 1.4 | This predicted value indicates moderate lipophilicity, suggesting a balance between aqueous and lipid environments, a key consideration in drug design for membrane transport. |

Spectroscopic and Analytical Profile

Characterization and identification of this compound rely on a combination of spectroscopic techniques. The following sections describe the expected spectral features based on its known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to be simple, showing two signals in the aromatic region for the two protons on the pyridine ring. These would likely appear as doublets due to coupling with each other. A broad singlet, whose chemical shift is dependent on solvent and concentration, would correspond to the labile O-H or N-H proton of the hydroxy or pyridinone tautomer, respectively.

-

¹³C NMR: Five distinct signals are anticipated for the carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached substituents. The carbon bearing the oxygen (C6) is expected to be significantly downfield, especially in the pyridinone form where it exists as a carbonyl carbon (C=O), typically resonating above 160 ppm.[9] The two carbons bonded to chlorine will also be deshielded.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides clear evidence for the dominant tautomeric form.

-

Pyridinone Tautomer: The most prominent bands would be a strong, sharp absorption between 1640-1680 cm⁻¹ corresponding to the C=O (amide) stretching vibration and a broad absorption in the 3000-3400 cm⁻¹ region from the N-H stretch.[10]

-

Hydroxy-Pyridine Tautomer: This form would be characterized by a broad O-H stretching band around 3200-3600 cm⁻¹ and the absence of a strong carbonyl peak.

-

Other Key Bands: C=C and C=N stretching vibrations of the aromatic ring are expected in the 1400-1600 cm⁻¹ region. C-Cl stretching vibrations typically appear in the fingerprint region below 800 cm⁻¹ .

UV-Vis Spectroscopy

In a suitable solvent like ethanol or acetonitrile, the molecule is expected to exhibit absorption bands in the UV region. Pyridine and its derivatives typically show π→π* transitions.[11][12] The presence of the carbonyl group in the pyridinone tautomer may also give rise to a weaker n→π* transition at a longer wavelength. The exact λ_max and molar absorptivity would need to be determined experimentally.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A prominent molecular ion peak would be observed at m/z corresponding to the molecular weight (approx. 163.99). The isotopic pattern will be characteristic of a molecule containing two chlorine atoms, showing M+, [M+2]+, and [M+4]+ peaks in an approximate ratio of 9:6:1.

-

Fragmentation: Common fragmentation pathways may include the loss of CO, Cl, or HCl, providing structural confirmation. Analysis by gas chromatography-mass spectrometry (GC-MS) is a standard method for identifying and quantifying chlorinated pyridinols.[13]

Experimental Protocols for Characterization

To ensure scientific integrity, the following protocols are provided as self-validating systems for the analysis of this compound.

Protocol 4.1: Determination of Purity by HPLC-UV

This method is standard for assessing the purity of non-volatile organic compounds and separating the main component from potential impurities.[14]

-

Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm and 280 nm.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile/Water to create a 1 mg/mL stock solution. Further dilute as necessary.

-

Injection Volume: 10 µL.

-

Data Analysis: Integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Caption: HPLC-UV workflow for purity determination.

Protocol 4.2: pKa Determination by Potentiometric Titration

This protocol allows for the experimental determination of the acid dissociation constant (pKa).

-

Instrumentation: An automated titrator with a calibrated pH electrode.

-

Sample Preparation: Prepare a ~0.01 M solution of this compound in a suitable solvent system (e.g., 50% ethanol/water) to ensure solubility.

-

Titrant: Standardized 0.1 M NaOH solution.

-

Procedure: a. Calibrate the pH electrode using standard buffers (pH 4, 7, 10). b. Place a known volume (e.g., 50 mL) of the sample solution in a beaker with a stir bar. c. Immerse the pH electrode and begin stirring. d. Titrate the sample with the 0.1 M NaOH solution, recording the pH after each incremental addition of titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve.

Synthesis and Reactivity Overview

A plausible and common synthetic route to chlorinated hydroxypyridines involves the selective modification of more heavily chlorinated precursors.

-

Synthesis: this compound can be synthesized from 2,3,6-trichloropyridine. The chlorine atom at the 6-position (para to the nitrogen) is highly activated towards nucleophilic aromatic substitution. Controlled hydrolysis, for instance, by reacting 2,3,6-trichloropyridine with a base like sodium hydroxide in a suitable solvent system, can selectively replace the C6-chlorine with a hydroxyl group to yield the target product.[15][16][17]

-

Reactivity: The molecule possesses several reactive sites. The pyridinone tautomer has an amide-like character. The N-H proton is acidic and can be deprotonated by a base. The oxygen atom is nucleophilic. The aromatic ring can undergo further electrophilic or nucleophilic substitution, although the existing chloro-substituents are deactivating.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, data from closely related chlorinated pyridines and pyridinols suggest the following hazards.[18]

-

GHS Hazard Statements:

-

Harmful if swallowed (Acute Toxicity, Oral).

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Measures:

-

Handle in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Conclusion

This compound is a halogenated heterocycle defined by a critical tautomeric equilibrium that dictates its physical and chemical behavior. Its moderate lipophilicity, coupled with hydrogen bonding capabilities and multiple reactive sites, makes it a versatile building block. The analytical and spectroscopic data outlined in this guide provide a robust framework for its identification, characterization, and quality control, supporting its application in advanced chemical research and development.

References

-

Choi, C. H., et al. (2002). Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. The Journal of Physical Chemistry A. [Link]

-

Tantawy, M. A., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. National Institutes of Health (NIH). [Link]

-

ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. University of Liverpool. [Link]

-

ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. University of Liverpool. [Link]

-

Royal Society of Chemistry. (2016). Supporting Information. [Link]

- Google Patents. (n.d.). CN104529880A - Synthesis method of 2,3-dichloropyridine.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000239). [Link]

-

Stenutz. (n.d.). 2,3,5-trichloro-6-hydroxypyridine. [Link]

-

NIST. (n.d.). 2-Hydroxy-3,5,6-trichloropyridine. NIST Chemistry WebBook. [Link]

-

ResearchGate. (n.d.). UV−vis spectra (CH2Cl2) of the compounds indicated. [Link]

-

Royal Society of Chemistry. (2020). N-oxidation of Pyridine Derivatives - Supporting Information. [Link]

-

Patsnap. (n.d.). Preparation method of 2,3-dichloropyridine. Eureka. [Link]

-

CABI Digital Library. (n.d.). Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine. [Link]

-

Patsnap. (n.d.). Process study for synthesizing 2,3,6-trichloropyridine from nicotinamide. Eureka. [Link]

-

PubChem. (n.d.). 2,3-Dichloro-6-(trichloromethyl)pyridine. National Center for Biotechnology Information. [Link]

-

IUCr. (n.d.). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. [Link]

- Google Patents. (n.d.).

-

NIST. (n.d.). 2-Hydroxy-3,5,6-trichloropyridine. NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). 3,5,6-Trichloro-2-pyridinol. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. (n.d.). 4-hydroxypyridine, 626-64-2. [Link]

-

PubChem. (n.d.). 3,6-dichloro-N-hydroxypyridine-2-carboxamide. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). US5112982A - Process for preparing 2,6-dichloropyridine.

-

NIST. (n.d.). Pyridine. NIST Chemistry WebBook. [Link]

-

Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]

-

Journal of Analytical Toxicology. (n.d.). Pyridinol in Human Urine Using a Zymat e XP Laboratory Robot with Quantitative D. [Link]

-

ResearchGate. (n.d.). The UV-vis absorption spectra of 1–4 in water excited at 350 nm, 350... [Link]

-

National Institutes of Health (NIH). (n.d.). 2,6-Dichloropyridine-3,5-dicarbonitrile. PubMed Central. [Link]

-

ChemistryNotMystery. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]

-

SpectraBase. (n.d.). 2-Hydroxypyridine - Optional[FTIR] - Spectrum. [Link]

-

GovInfo. (1978). EPA/NIH Mass Spectral Data Base. [Link]

-

ResearchGate. (n.d.). UV/Vis absorption (solid) and fluorescence (dashed) spectra of (a) 4... [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemtube3d.com [chemtube3d.com]

- 4. chemtube3d.com [chemtube3d.com]

- 5. wuxibiology.com [wuxibiology.com]

- 6. 3,5,6-Trichloro-2-pyridinol | C5H2Cl3NO | CID 23017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. 3-Hydroxypyridine 98 109-00-2 [sigmaaldrich.com]

- 9. journals.iucr.org [journals.iucr.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. academic.oup.com [academic.oup.com]

- 14. benchchem.com [benchchem.com]

- 15. CN104529880A - Synthesis method of 2,3-dichloropyridine - Google Patents [patents.google.com]

- 16. Preparation method of 2,3-dichloropyridine - Eureka | Patsnap [eureka.patsnap.com]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. 2,3-Dichloro-6-(trichloromethyl)pyridine | C6H2Cl5N | CID 3084986 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,3-Dichloro-6-hydroxypyridine: A Technical Guide for Researchers

Introduction

2,3-Dichloro-6-hydroxypyridine, systematically named 5,6-dichloro-1H-pyridin-2-one, is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Its utility as a scaffold in the synthesis of novel pharmaceutical agents and functional materials necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis is the cornerstone of this characterization, providing invaluable insights into the molecule's identity, purity, and chemical environment.

This technical guide offers a comprehensive overview of the spectroscopic signature of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely available in peer-reviewed literature, this guide will provide a robust, predicted spectroscopic profile based on established principles and data from closely related analogs. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify and characterize this compound in a laboratory setting.

The molecule exists in a tautomeric equilibrium between the pyridinol and pyridone forms, with the pyridone form generally being more stable, particularly in the solid state and polar solvents. This guide will primarily consider the pyridone tautomer, 5,6-dichloro-1H-pyridin-2-one, in its spectroscopic analysis.

Molecular Structure and Tautomerism

The chemical structure of this compound and its pyridone tautomer are depicted below. The presence of two chlorine atoms and a hydroxyl/carbonyl group on the pyridine ring significantly influences its electronic distribution and, consequently, its spectroscopic properties.

Caption: Tautomeric equilibrium between this compound and 5,6-dichloro-1H-pyridin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 5,6-dichloro-1H-pyridin-2-one are discussed below. These predictions are based on the analysis of structurally similar compounds and established substituent effects on chemical shifts.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5,6-dichloro-1H-pyridin-2-one is expected to show three distinct signals in the aromatic region, corresponding to the two vinylic protons and the N-H proton.

-

N-H Proton: The proton attached to the nitrogen atom is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm . This significant downfield shift is due to the deshielding effect of the adjacent carbonyl group and the acidic nature of the proton. The broadness of the signal is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent.

-

Vinylic Protons: The two protons on the pyridine ring, H3 and H4, will appear as doublets due to coupling with each other.

-

H4: This proton is adjacent to a carbon bearing a chlorine atom and a carbon with a proton. Its chemical shift is predicted to be in the range of 7.0-7.5 ppm .

-

H3: This proton is adjacent to the carbonyl group and a carbon with a proton. The electron-withdrawing nature of the carbonyl group will deshield this proton, causing it to resonate further downfield than H4, likely in the range of 7.5-8.0 ppm .

-

The coupling constant (JH3-H4) between these two protons is expected to be in the range of 7-9 Hz, which is typical for ortho-coupled protons on a six-membered ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 5,6-dichloro-1H-pyridin-2-one

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| N-H | 10.0 - 13.0 | br s | - |

| H3 | 7.5 - 8.0 | d | 7 - 9 |

| H4 | 7.0 - 7.5 | d | 7 - 9 |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of 5,6-dichloro-1H-pyridin-2-one is expected to display five signals, corresponding to the five carbon atoms in the pyridine ring.

-

Carbonyl Carbon (C2): The carbonyl carbon is the most deshielded carbon and will appear at the furthest downfield chemical shift, predicted to be in the range of 160-170 ppm .

-

Chlorine-Substituted Carbons (C5 and C6): The carbons directly attached to the electron-withdrawing chlorine atoms will also be significantly deshielded. Their chemical shifts are expected to be in the range of 130-150 ppm .

-

Vinylic Carbons (C3 and C4): The remaining two carbons, C3 and C4, will resonate at higher field compared to the chlorine-substituted carbons. C4 is expected to be in the range of 110-125 ppm , while C3, being adjacent to the carbonyl group, will be slightly more deshielded, likely in the 120-135 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5,6-dichloro-1H-pyridin-2-one

| Carbon | Predicted Chemical Shift (ppm) |

| C2 (C=O) | 160 - 170 |

| C6 (C-Cl) | 130 - 150 |

| C5 (C-Cl) | 130 - 150 |

| C3 | 120 - 135 |

| C4 | 110 - 125 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the molecule's vibrational modes. The predicted key IR absorption bands for 5,6-dichloro-1H-pyridin-2-one are summarized below.

-

N-H Stretch: A broad absorption band is expected in the region of 3100-3400 cm⁻¹ , corresponding to the N-H stretching vibration. The broadness is due to hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group (C=O) stretch is predicted to appear in the range of 1650-1690 cm⁻¹ . The position of this band is indicative of the pyridone tautomer.

-

C=C and C=N Stretches: Aromatic and vinylic C=C and C=N stretching vibrations will give rise to several absorption bands in the region of 1400-1600 cm⁻¹ .

-

C-Cl Stretches: The C-Cl stretching vibrations are expected to appear in the fingerprint region, typically between 600-800 cm⁻¹ .

Table 3: Predicted IR Absorption Bands for 5,6-dichloro-1H-pyridin-2-one

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3400 | Medium-Strong, Broad |

| C=O Stretch | 1650 - 1690 | Strong, Sharp |

| C=C/C=N Stretches | 1400 - 1600 | Medium-Strong |

| C-Cl Stretches | 600 - 800 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. Predicted mass spectrometry data for this compound is available from PubChem (CID 57485135).

-

Molecular Ion Peak ([M]⁺): The molecular weight of C₅H₃Cl₂NO is 162.96 g/mol . In the mass spectrum, the molecular ion peak is expected to be observed at m/z 163. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak. Chlorine has two common isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This will result in three peaks for the molecular ion:

-

[M]⁺ (containing two ³⁵Cl atoms) at m/z 163.

-

[M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl atom) at m/z 165.

-

[M+4]⁺ (containing two ³⁷Cl atoms) at m/z 167. The relative intensities of these peaks will be approximately 9:6:1.

-

-

Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of CO (28 Da) from the pyridone ring, and potentially the loss of Cl (35/37 Da) or HCl (36/38 Da).

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 163.96645 |

| [M+Na]⁺ | 185.94839 |

| [M-H]⁻ | 161.95189 |

Experimental Workflow for Spectroscopic Analysis

For researchers aiming to acquire experimental data for this compound, the following workflow is recommended.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic profile of this compound (5,6-dichloro-1H-pyridin-2-one). By leveraging data from analogous structures and fundamental spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics of this compound. This information serves as a valuable resource for researchers in the fields of chemistry, drug discovery, and materials science, enabling them to identify and characterize this important synthetic intermediate. The acquisition and publication of experimental spectroscopic data for this compound would be a valuable contribution to the scientific community.

References

-

PubChem. Compound Summary for CID 57485135, this compound. National Center for Biotechnology Information. [Link]

-

NIST. 3,5-Dichloro-2-pyridone. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

-

NIST. 5-Chloro-2-pyridinol. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

-

NIST. 2(1H)-Pyridinone. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

A Prospective Guide to the Crystallographic Analysis of 2,3-Dichloro-6-hydroxypyridine: From Synthesis to Structural Elucidation

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide presents a comprehensive, prospective workflow for the determination of the single-crystal X-ray structure of 2,3-dichloro-6-hydroxypyridine. As of the time of writing, the crystal structure for this compound is not publicly available in crystallographic databases. Therefore, this document serves as an in-depth, experience-driven manual outlining the necessary steps from chemical synthesis and crystallization to X-ray diffraction analysis and data interpretation. By synthesizing established methodologies for similar pyridine derivatives, this guide offers a robust framework for researchers aiming to elucidate the solid-state structure of this and related small molecules. The causality behind experimental choices is emphasized to provide a deeper understanding of the structure determination process.

Introduction: The Significance of this compound

Substituted pyridines are a cornerstone of medicinal chemistry and materials science. The specific arrangement of chloro and hydroxyl functional groups on the pyridine ring in this compound suggests its potential as a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals. The presence of a hydroxyl group ortho to the ring nitrogen allows for the existence of tautomeric forms, namely the hydroxypyridine and pyridone forms. The determination of the crystal structure is paramount as it would unambiguously identify the dominant tautomer in the solid state, reveal the intermolecular interactions such as hydrogen bonding, and provide precise bond lengths and angles. This information is critical for understanding its chemical reactivity, physical properties, and for designing new molecules with desired functionalities.

Synthesis and Crystallization: The Gateway to a High-Quality Structure

The successful determination of a crystal structure is critically dependent on the quality of the single crystals. This section outlines a proposed synthetic route and a systematic approach to crystallization.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be adapted from known procedures for related compounds. One potential pathway involves the hydrolysis of a suitable precursor like 2,3,6-trichloropyridine.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 2,3,6-trichloropyridine in a suitable solvent (e.g., aqueous dioxane or a high-boiling point alcohol), add a stoichiometric amount of a hydrolyzing agent, such as sodium hydroxide.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The selective hydrolysis of the chlorine atom at the 6-position is anticipated due to its higher reactivity.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with an acid (e.g., hydrochloric acid) to precipitate the product. The crude product can then be collected by filtration.

-

Recrystallization for Purity: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water, acetone, or ethyl acetate) to obtain material of high purity, which is essential for successful crystallization.

Crystallization Strategy

Obtaining X-ray quality single crystals is often a trial-and-error process. A systematic screening of various crystallization techniques and solvent systems is recommended.

Experimental Protocol: Crystallization of this compound

-

Solvent Screening: Begin by assessing the solubility of the purified compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, and hexane) at room temperature and at elevated temperatures.

-

Slow Evaporation: Prepare saturated or near-saturated solutions of the compound in promising solvents in small vials. Loosely cap the vials to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger volume of the sealed container, place a solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

-

Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further to lower temperatures (e.g., 4 °C) to induce crystallization.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

Once suitable single crystals are obtained, the next step is to analyze them using X-ray diffraction to determine the arrangement of atoms in the crystal lattice.

Data Collection

A modern single-crystal X-ray diffractometer equipped with a sensitive detector is used for this purpose.

Experimental Protocol: X-ray Data Collection

-

Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a suitable holder (e.g., a cryoloop or a glass fiber).

-

Diffractometer Setup: Place the mounted crystal on the goniometer head of the diffractometer. A stream of cold nitrogen gas (typically at 100 K) is often used to cool the crystal, which minimizes thermal motion of the atoms and can improve the quality of the diffraction data.

-

Data Collection Strategy: The diffractometer software is used to determine the unit cell parameters and to devise a data collection strategy that ensures a complete and redundant set of diffraction data is collected. This typically involves rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).

Data Reduction and Structure Solution

The raw diffraction images are processed to obtain a list of reflection intensities, which are then used to solve the crystal structure.

Workflow: From Diffraction to Structure

Caption: Workflow for X-ray crystal structure determination.

Data Analysis Steps:

-

Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for experimental factors such as Lorentz and polarization effects.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods, which are computational algorithms that use the measured reflection intensities to generate an initial electron density map. This map should reveal the positions of most or all of the non-hydrogen atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process. In this iterative process, the atomic coordinates, and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.

Structural Analysis and Interpretation: Insights from the Crystal Structure

The final refined crystal structure provides a wealth of information about the molecule and its solid-state packing.

Molecular Structure and Tautomerism

A key finding from the crystal structure would be the definitive identification of the tautomeric form present in the solid state. Based on related structures, the pyridone tautomer is often more stable. The structure would provide precise bond lengths and angles, confirming the hybridization and connectivity of all atoms.

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by intermolecular interactions. For this compound (or its pyridone tautomer), hydrogen bonding is expected to be a dominant interaction.

Hypothesized Intermolecular Interactions

An In-Depth Technical Guide to the Solubility of 2,3-Dichloro-6-hydroxypyridine in Organic Solvents

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2,3-dichloro-6-hydroxypyridine, a heterocyclic compound representative of scaffolds with significant potential in medicinal chemistry.[1][2] While extensive public-domain data on its solubility is limited, this document presents the theoretical principles and practical methodologies required for researchers to characterize this molecule. We will explore its fundamental physicochemical properties, delve into predictive models such as Hansen Solubility Parameters (HSP), and provide authoritative, step-by-step protocols for experimental determination.

Introduction: The Central Role of Solubility

This compound belongs to the pyridine class of heterocyclic compounds, a scaffold that is a cornerstone in modern drug design, found in numerous FDA-approved pharmaceuticals.[3] The successful development of any such candidate molecule is fundamentally reliant on a thorough understanding of its solubility. Solubility dictates the choice of solvents for reaction chemistry, defines the parameters for crystallization and purification, and ultimately influences the drug's absorption, distribution, metabolism, and excretion (ADMET) profile.

This guide is structured to provide a robust, scientifically-grounded workflow for approaching the solubility of a novel compound like this compound. We will move from theoretical prediction to practical, definitive measurement, explaining the causality behind each step to ensure a self-validating and reproducible approach.

Part 1: Foundational Physicochemical Characterization

Before solubility can be understood, the inherent properties of the molecule that govern it must be characterized. The structure of this compound—featuring a polar hydroxyl group, a basic nitrogen atom, and electron-withdrawing chlorine atoms—suggests a complex interplay of forces that will dictate its interaction with various solvents.

The principle of "like dissolves like" is the guiding tenet of solubility, where a solute's miscibility in a solvent is favored when their intermolecular forces are similar.[4] For this compound, these forces include:

-

Hydrogen Bonding: The hydroxyl (-OH) group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor.

-

Dipole-Dipole Interactions: The electronegative chlorine and nitrogen atoms create a significant molecular dipole.

-

Dispersion Forces: Van der Waals forces are present across the entire molecular structure.

A key property influencing solubility, particularly in protic or aqueous-organic mixtures, is the compound's acid dissociation constant (pKa). The hydroxyl group imparts acidic character, while the pyridine nitrogen is basic. Determining these pKa values is crucial for predicting how solubility might change with pH.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a precise and reliable method for determining the pKa of ionizable compounds, even those with limited water solubility.[5][6][7] The technique involves monitoring pH changes as a titrant is added to a solution of the compound, allowing for the calculation of pKa values from the titration curve.[8][9]

Methodology:

-

Preparation: Prepare a stock solution of this compound in a suitable organic co-solvent (e.g., methanol or DMSO) if water solubility is low.

-

Titration Setup: In a thermostatted vessel, add a precise volume of the stock solution to a known volume of water. Use a calibrated pH electrode to monitor the solution.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic pyridine nitrogen. In a separate experiment, titrate with a standardized strong base (e.g., 0.1 M NaOH) to determine the pKa of the acidic hydroxyl group.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. Specialized software can be used for precise calculation, especially for sparingly soluble compounds.[8]

Part 2: Theoretical Solubility Prediction: The In Silico Approach

Before undertaking extensive lab work, theoretical models can provide valuable estimates of solubility, guiding solvent selection for both experiments and practical applications.

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter model is a powerful tool that expands on the "like dissolves like" principle by deconstructing the total cohesive energy of a substance into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar (dipole) forces.

Every solvent and solute can be assigned these three parameters, defining a point in 3D "Hansen space." The principle is that solutes will dissolve in solvents with similar HSP values. The distance (Ra) between the solute (1) and solvent (2) in Hansen space is calculated as:

Ra = √[4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²]

A smaller Ra value indicates a higher likelihood of solubility. The solute is also assigned an "interaction radius" (R₀), which defines a sphere in Hansen space. Solvents whose coordinates fall within this sphere are predicted to be good solvents.[10]

While the HSP of this compound is not published, it can be estimated using group contribution methods, where the structure is broken down into functional groups with known contributions to the overall HSP.[11]

Below is a table of HSP values for common organic solvents, which can be used to select a range of candidates for experimental testing.[12][13]

Table 1: Hansen Solubility Parameters for Common Organic Solvents (MPa⁰.⁵)

| Solvent | δd (Dispersion) | δp (Polar) | δh (H-Bonding) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Heptane | 15.3 | 0.0 | 0.0 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Pyridine | 19.0 | 8.8 | 5.9 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Water | 15.5 | 16.0 | 42.3 |

Caption: The Hansen Solubility Sphere concept.

Thermodynamic Activity Coefficient Models

For more rigorous, process-oriented applications, thermodynamic models like the Non-Random Two-Liquid (NRTL) or Universal Quasi-Chemical (UNIQUAC) models are employed.[14][15] These models use binary interaction parameters to calculate the activity coefficient of a solute in a solvent, which is a measure of the deviation from ideal solution behavior.[16][17][18] They are particularly powerful for predicting solid-liquid equilibria in multicomponent systems but require a baseline of experimental data for parameter regression.[19]

Part 3: Experimental Solubility Determination: The Gold Standard

While predictive models are invaluable, definitive solubility data must be obtained experimentally. The "shake-flask" method is the most widely recognized and authoritative technique for determining the equilibrium solubility of a compound.[20][21]

Authoritative Protocol: OECD 105 Shake-Flask Method

This protocol is based on the guidelines established by the Organisation for Economic Co-operation and Development (OECD) for determining water solubility, adapted here for organic solvents.[22] The core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient time to reach equilibrium, followed by quantifying the dissolved concentration.

Methodology:

-

System Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different organic solvent of interest. The excess solid is critical to ensure that equilibrium is established with the solid phase.

-

Equilibration: Seal the vials and place them in a constant-temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium. A preliminary study can determine the minimum time required to reach a plateau in concentration.[21]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature for a period (e.g., 24 hours) to allow undissolved solids to sediment.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant. It is crucial to avoid disturbing the solid material.

-

Clarification: Immediately filter the aliquot through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. Alternatively, high-speed centrifugation can be used.[20] This step is the most critical for preventing overestimation of solubility.

-

Quantification: Accurately dilute the clarified filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

Caption: Experimental workflow for the Shake-Flask method.

Table 2: Hypothetical Solubility Data Presentation

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetone | 25 | [Experimental Value] | [Calculated Value] |

| Toluene | 25 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] |

| Heptane | 25 | [Experimental Value] | [Calculated Value] |

Part 4: Safety, Data Synthesis, and Application

Safety Precautions: When handling this compound and organic solvents, all work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and appropriate chemical-resistant gloves, is mandatory. Consult the Safety Data Sheet (SDS) for the specific compound and solvents used for detailed handling and disposal information.[23][24][25][26]

Data Synthesis: The experimentally determined solubility data should be correlated with the theoretical predictions from the HSP model. This synthesis validates the predictive model for this class of compounds and provides a deeper understanding of the intermolecular forces driving solubilization. For instance, high solubility in solvents like methanol and DMSO would confirm the importance of hydrogen bonding and polar interactions.

Application in Drug Development: A comprehensive solubility profile is actionable intelligence for:

-

Process Chemistry: Selecting optimal solvents for synthesis and workup to maximize yield and minimize impurities.

-

Crystallization: Identifying suitable solvent/anti-solvent systems for purification and controlling crystal form (polymorphism).

-

Formulation Science: Choosing excipients and vehicle systems for preclinical and clinical formulations to ensure adequate drug exposure.

Conclusion

Characterizing the solubility of this compound in organic solvents is a multi-faceted process that integrates theoretical prediction with rigorous experimental validation. By first understanding the compound's fundamental physicochemical properties, employing predictive tools like Hansen Solubility Parameters to guide solvent selection, and then applying the authoritative shake-flask method for definitive measurement, researchers can build a comprehensive and reliable solubility profile. This data is not merely an academic exercise; it is a critical dataset that informs decision-making at every stage of the drug development pipeline, ultimately contributing to the successful translation of a promising molecule into a viable therapeutic agent.

References

-

Špánik, I., & Mikuš, P. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(14), 9511–9515. [Link][5][7]

-

Špánik, I., & Mikuš, P. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. PubMed.[Link][6]

-

Unpublished. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero.[Link]

-

Hughes, C. E., et al. (2024). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.[Link]

-

Unpublished. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College.[Link][4]

-

Špánik, I., & Mikuš, P. (2020). A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. ResearchGate.[Link][8]

-

Špánik, I., & Mikuš, P. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry.[Link][7]

-

Unpublished. (n.d.). Predictive Local Composition Models: NRTL and UNIQUAC and their Application to Model Solid-Liquid Equilibrium of n-alkanes. ResearchGate.[Link][16]

-

OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. oecd.org.[Link]

-

Chemistry For Everyone. (2024). How To Determine Solubility Of Organic Compounds? YouTube.[Link]

-

Avdeef, A., & Tsinman, O. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ADMET & DMPK, 6(3), 149-178. [Link][9]

-

Vandezande, J. (2023). The Evolution of Solubility Prediction Methods. Rowan University.[Link]

-

Unpublished. (2023). Solubility of Organic Compounds. University of Calgary.[Link]

-

LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Chemistry LibreTexts.[Link]

-

Kim, S., & Kim, D. (2022). Novel Solubility Prediction Models: Molecular Fingerprints and Physicochemical Features vs Graph Convolutional Neural Networks. PubMed Central.[Link]

-

Bergström, C. A. S., & Avdeef, A. (2019). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. National Institutes of Health.[Link]

-

Attia, L., et al. (2023). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.[Link][19]

-

Meniai, A. H. (n.d.). Modeling of Solid-Liquid Equilibria Using a Group Based NRTL Equation. Aidic.[Link][17]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test.[Link][12]

-

Chemical Engineering. (2020). Activity Coefficient Models - NRTL UNIQUAC UNIFAC. YouTube.[Link][15]

-

PubChem. (n.d.). 2,3-Dichloro-6-(trichloromethyl)pyridine. PubChem.[Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Wikipedia.[Link][10]

-

U.S. Government Publishing Office. (2000). 304 Subpart E—Product Properties Test Guidelines P C C = /. GovInfo.[Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD iLibrary.[Link][22]

-

de Oliveira, A. C., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. MDPI.[Link][13]

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585. [Link][11]

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. Hansen-Solubility.[Link]

-

Zhang, Z., et al. (2013). Comparison of Wilson, UNIQUAC and NRTL activity coefficient models for the phase equilibria of systems containing ionic liquids. Journal of Beijing University of Chemical Technology, 40(1), 10-15. [Link][18]

-

Kaur, A., & Pathak, D. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed Central.[Link][1]

-

Kaur, A., & Pathak, D. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals, 14(10), 1045. [Link][3]

-

Ferreira, M. J., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI.[Link][2]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.ws [chem.ws]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 11. kinampark.com [kinampark.com]

- 12. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 13. mdpi.com [mdpi.com]

- 14. UNIQUAC - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. aidic.it [aidic.it]

- 18. Comparison of Wilson, UNIQUAC and NRTL activity coefficient models for the phase equilibria of systems containing ionic liquids [journal.buct.edu.cn]

- 19. pubs.acs.org [pubs.acs.org]

- 20. enamine.net [enamine.net]

- 21. who.int [who.int]

- 22. oecd.org [oecd.org]

- 23. tcichemicals.com [tcichemicals.com]

- 24. fishersci.com [fishersci.com]

- 25. assets.thermofisher.com [assets.thermofisher.com]

- 26. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Tautomerism in Dichlorohydroxypyridines

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a phenomenon of profound significance in medicinal chemistry and drug development. In the realm of heterocyclic compounds, dichlorohydroxypyridines present a compelling case study of lactam-lactim tautomerism. The position of this equilibrium is exquisitely sensitive to the substitution pattern on the pyridine ring and the surrounding chemical environment, directly influencing the molecule's physicochemical properties, such as lipophilicity, acidity, and hydrogen bonding capacity. These properties, in turn, govern a molecule's pharmacokinetic and pharmacodynamic profile. This in-depth technical guide provides a comprehensive exploration of the tautomeric landscape of dichlorohydroxypyridines, offering a blend of theoretical principles, practical experimental methodologies, and computational insights to empower researchers in their drug discovery and development endeavors.

The Fundamental Equilibrium: Lactam vs. Lactim Tautomers

The core of tautomerism in dichlorohydroxypyridines lies in the prototropic equilibrium between the lactam (pyridone) and lactim (hydroxypyridine) forms. This equilibrium is dictated by the migration of a proton between the nitrogen and oxygen atoms of the amide and iminol groups, respectively.

The two primary tautomeric forms are:

-

Lactam (e.g., Dichloro-2-pyridone): Characterized by a carbonyl group (C=O) and an N-H bond within the pyridine ring.

-

Lactim (e.g., Dichloro-2-hydroxypyridine): Possesses a hydroxyl group (-OH) and a C=N double bond within the aromatic ring.

The relative stability of these tautomers is not intrinsic but is rather a delicate balance of electronic and steric effects imparted by the chlorine substituents, as well as profound influences from the solvent environment.

The Decisive Role of Chlorine Substitution

The position of the two chlorine atoms on the pyridine ring is a critical determinant of the tautomeric preference. While specific quantitative data for all dichlorinated isomers are dispersed throughout the literature, studies on monochlorinated hydroxypyridines provide invaluable insights into the electronic effects at play.

Chlorine atoms, being electronegative, exert a significant inductive electron-withdrawing effect. The position of this substitution relative to the tautomeric functional groups can either stabilize or destabilize a particular form. For instance, chlorination at positions 5 or 6 of 2-hydroxypyridine has been shown to strongly stabilize the lactim (OH) tautomer in the gas phase.[1][2] Conversely, chlorine substitution at positions 3 or 4 can lead to a significant population of the lactam (C=O) form.[1][2] This is attributed to the complex interplay of inductive effects and resonance contributions which alter the acidity of the N-H proton and the basicity of the ring nitrogen.

Solvent Effects: A Modulator of Tautomeric Equilibria

The solvent environment is arguably one of the most powerful external factors governing the lactam-lactim equilibrium. The general principle is that polar solvents tend to favor the more polar tautomer.

-

Polar Protic Solvents (e.g., water, methanol): These solvents can engage in hydrogen bonding with both the N-H and C=O groups of the lactam form, as well as the -OH group of the lactim form. Generally, the lactam tautomer, with its larger dipole moment, is significantly stabilized in polar protic solvents.[3]

-

Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents can accept hydrogen bonds and possess high dielectric constants, which stabilize polar species. The lactam form is often favored in these solvents as well.

-

Nonpolar Solvents (e.g., cyclohexane, carbon tetrachloride): In the absence of strong solute-solvent interactions, the intrinsic stability of the tautomers and intramolecular interactions become more dominant. In many cases, the lactim form is more prevalent in nonpolar environments.[3]

The dramatic shift in tautomeric preference with solvent polarity underscores the necessity of characterizing tautomeric equilibria under conditions that are relevant to the intended application, be it in a biological milieu or a specific reaction medium.

Experimental Characterization of Tautomers

A multi-pronged approach employing various spectroscopic and analytical techniques is essential for the unambiguous characterization and quantification of tautomeric mixtures of dichlorohydroxypyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for studying tautomerism in solution. Both ¹H and ¹³C NMR provide distinct spectral signatures for the lactam and lactim forms.

Key Observables:

-

¹H NMR: The chemical shifts of the ring protons are sensitive to the electronic distribution within the pyridine ring, which differs significantly between the lactam and lactim tautomers. The N-H proton of the lactam form typically appears as a broad singlet, the chemical shift of which can be solvent and concentration-dependent. The O-H proton of the lactim form may also be observable, though it can undergo rapid exchange with protic solvents.

-

¹³C NMR: The chemical shift of the carbon atom attached to the oxygen (C2 in 2-hydroxypyridines) is particularly diagnostic. In the lactam form, this carbon is a carbonyl carbon and resonates at a significantly downfield chemical shift (typically >160 ppm) compared to the same carbon in the lactim form, where it is part of a C=N-O system and resonates further upfield.

Table 1: Representative NMR Chemical Shifts for Dichlorohydroxypyridine Tautomers

| Tautomer Form | Nucleus | Expected Chemical Shift Range (ppm) | Notes |

| Lactam (Pyridone) | ¹H (N-H) | 10 - 14 | Broad, solvent-dependent |

| ¹³C (C=O) | 160 - 180 | Diagnostic downfield shift | |

| Lactim (Hydroxypyridine) | ¹H (O-H) | 5 - 10 | Can be broad and may exchange |

| ¹³C (C-OH) | 145 - 160 | Diagnostic upfield shift relative to lactam |

Note: These are general ranges and the exact chemical shifts will depend on the specific dichlorohydroxypyridine isomer and the solvent used.

Experimental Protocol: Determination of Tautomeric Ratio by ¹H NMR

This protocol provides a robust method for quantifying the tautomeric equilibrium in solution.

Objective: To determine the molar ratio of the lactam and lactim tautomers of a dichlorohydroxypyridine in a given solvent.

Materials:

-

Dichlorohydroxypyridine sample of high purity

-

Deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)

-

High-resolution NMR spectrometer

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the dichlorohydroxypyridine and dissolve it in a precise volume of the deuterated solvent in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

-

NMR Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Ensure the spectral width is sufficient to encompass all aromatic and exchangeable proton signals.

-

Optimize acquisition parameters, including a sufficient relaxation delay (d1), to ensure accurate integration. A delay of at least 5 times the longest T₁ relaxation time of the signals being integrated is recommended for quantitative accuracy.

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Identify well-resolved signals that are unique to each tautomer. These are typically the ring protons, as their chemical shifts are most distinct.

-

Integrate the selected signals for each tautomer.

-

-

Calculation of Tautomeric Ratio (KT):

-

The tautomeric ratio, KT, is calculated as the ratio of the integrals of the signals corresponding to the two tautomers, normalized for the number of protons each signal represents.

-

KT = [Lactam] / [Lactim] = (IntegralLactam / nLactam) / (IntegralLactim / nLactim)

-

Where Integral is the integration value of the chosen signal for each tautomer.

-

n is the number of protons giving rise to that signal.

-

-

Self-Validation:

-

To ensure the validity of the results, it is advisable to calculate the tautomeric ratio using multiple pairs of non-overlapping signals from the two tautomers. The calculated ratios should be consistent.

-

The experiment should be repeated at different concentrations to check for any concentration-dependent effects on the equilibrium, such as dimerization.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a highly sensitive technique for studying tautomeric equilibria, particularly when the two tautomers have distinct chromophores that absorb at different wavelengths.

Key Observables:

-

Lactam (Pyridone) Tautomer: Typically exhibits a π → π* transition at a longer wavelength compared to the lactim form due to the extended conjugation of the enone system.

-

Lactim (Hydroxypyridine) Tautomer: The absorption spectrum is more characteristic of a substituted aromatic pyridine.

By measuring the absorbance at the λmax of each tautomer, the relative concentrations can be determined. This method is particularly useful for studying the effect of solvent polarity on the equilibrium.

Experimental Protocol: UV-Vis Spectroscopic Analysis of Tautomerism

Objective: To qualitatively and quantitatively assess the tautomeric equilibrium of a dichlorohydroxypyridine in different solvents.

Materials:

-

Dichlorohydroxypyridine sample

-

A series of solvents of varying polarity (e.g., cyclohexane, dioxane, acetonitrile, methanol, water)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-